molecular formula C20H22N4O B2582362 N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide CAS No. 1251601-18-9

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide

Cat. No.: B2582362
CAS No.: 1251601-18-9
M. Wt: 334.423
InChI Key: XUCNCIFVGQRZDM-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with phenylamine under specific conditions to form the intermediate product. This intermediate is then reacted with diethylamine to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide: shares similarities with other naphthyridine derivatives like:

Uniqueness

What sets this compound apart is its specific diethyl and phenylamino substitutions, which confer unique chemical properties and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNCIFVGQRZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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